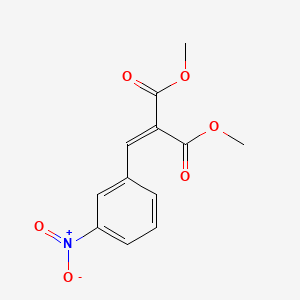

Dimethyl 3-nitrobenzylidenemalonate

Description

Dimethyl 3-nitrobenzylidenemalonate is a nitro-substituted benzylidenemalonate ester characterized by a malonate backbone conjugated to a 3-nitrobenzylidene group. This compound is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, pharmaceuticals, and materials science intermediates. The nitro group at the meta position on the benzene ring imparts strong electron-withdrawing effects, enhancing the reactivity of the α,β-unsaturated ester system in cycloaddition and nucleophilic substitution reactions . Its synthesis typically involves condensation of dimethyl malonate with 3-nitrobenzaldehyde under basic conditions, followed by purification via recrystallization or chromatography .

Properties

CAS No. |

74313-93-2 |

|---|---|

Molecular Formula |

C12H11NO6 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

dimethyl 2-[(3-nitrophenyl)methylidene]propanedioate |

InChI |

InChI=1S/C12H11NO6/c1-18-11(14)10(12(15)19-2)7-8-4-3-5-9(6-8)13(16)17/h3-7H,1-2H3 |

InChI Key |

KGGZPRWQLRHPHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the nitro group significantly influences reactivity and applications:

- Dimethyl 2-nitrobenzylidenemalonate : The ortho-nitro group induces steric hindrance, reducing conjugation efficiency and cyclization yields compared to the meta isomer. For example, di-t-butyl 2-nitrobenzylmalonate derivatives require harsher conditions (e.g., Pd/C hydrogenation) for nitro reduction to amines .

- Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: Lacking the α,β-unsaturated system, this compound exhibits lower electrophilicity but serves as a ketoester precursor in Claisen condensations. Its ethyl ester groups enhance solubility in nonpolar solvents compared to dimethyl esters .

Ester Group Variations

- Diethyl 2-(2-nitrobenzyl)malonate (CAS 59803-35-9) : The ethyl ester groups increase molar mass (228.28 g/mol vs. dimethyl’s ~209.19 g/mol) and reduce volatility (boiling point: 127°C at 11 Torr vs. lower volatility for dimethyl esters). Ethyl esters also slow hydrolysis kinetics due to steric effects .

- Dimethyl malonate (CAS 108-59-8) : The parent compound lacks the nitrobenzylidene group, rendering it less reactive in Michael additions. However, it is widely used as a solvent and crosslinking agent, with well-documented low toxicity (LD50 > 2,000 mg/kg in rats) .

Data Tables

Table 1: Physical-Chemical Properties Comparison

| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| Dimethyl 3-nitrobenzylidenemalonate | ~265.21 | 1.25–1.30* | 290–300 (dec.) | 12.69† |

| Diethyl 2-(2-nitrobenzyl)malonate | 278.30 | 1.12 | 127 (11 Torr) | 12.70† |

| Dimethyl malonate | 132.12 | 1.156 | 181 | 13.5 |

*Estimated based on analogous compounds ; †Predicted values .

Toxicity and Environmental Impact

- Dimethyl 3-nitrobenzylidenemalonate: Limited toxicity data, but nitroaromatics generally exhibit moderate ecotoxicity. Analogous compounds show LC50 values of 10–50 mg/L in aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.